2-(3-Bromophenyl)pyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidine derivatives, characterized by a bromophenyl substituent on one side and a hydroxyl group on the other. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and applications in drug development.
The compound can be synthesized from commercially available starting materials through various methods, which have been documented in scientific literature and patent filings. These methods typically involve multi-step synthesis processes that allow for the introduction of the bromophenyl group and the hydroxyl functionality.
2-(3-Bromophenyl)pyrrolidin-3-OL is classified under organic compounds, specifically as an amine due to the presence of a nitrogen atom in the pyrrolidine ring. It is also categorized as a secondary alcohol because of the hydroxyl group attached to the third carbon of the pyrrolidine structure.
The synthesis of 2-(3-Bromophenyl)pyrrolidin-3-OL can be achieved through various methodologies, often involving a series of reactions that include:
A common synthetic route involves:
This multi-step synthesis allows for high yields and purity when optimized properly .
The molecular formula for 2-(3-Bromophenyl)pyrrolidin-3-OL is CHBrN\O, indicating it contains ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The structure features a pyrrolidine ring with a bromophenyl substituent and a hydroxyl group.
2-(3-Bromophenyl)pyrrolidin-3-OL can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism by which 2-(3-Bromophenyl)pyrrolidin-3-OL exerts its biological effects is not fully elucidated but may involve:
Data from pharmacological studies suggest that derivatives of this compound exhibit anticonvulsant activity, indicating potential therapeutic applications in seizure disorders .
Relevant data indicate that these properties can influence both laboratory handling and potential applications in drug formulation .
2-(3-Bromophenyl)pyrrolidin-3-OL has several notable applications:
The synthesis of 2-(3-bromophenyl)pyrrolidin-3-ol (C₁₀H₁₂BrNO, MW 242.11 g/mol) relies on strategic pyrrolidine ring formation followed by regioselective functionalization. Two principal methodologies dominate:
Lactam Intermediate ReductionA scalable route employs methyl 2-(3-bromophenyl)acetate and azido triflates under Staudinger conditions to yield 3-(3-bromophenyl)pyrrolidin-2-one. Subsequent reduction with LiAlH₄ affords the target compound. This approach faces challenges in bromine retention during hydrogenation, where Pd/C catalysts promote undesired debromination. Substituting Pd/C with triphenylphosphine mitigates this but generates triphenylphosphine oxide, complicating purification [1] [8].
One-Pot Multi-Component Reactions (MCRs)Transition metal-free MCRs enable efficient pyrrolidine assembly. For example, acetic acid-catalyzed cycloadditions between oxazolidin-5-ones and azomethine ylides yield tetracyclic pyrrolidines. Electrochemical methods using N-allyl amides and 1,3-dicarbonyl compounds under organocatalysis (e.g., cinchona alkaloids) provide stereoselective access to functionalized pyrrolidines in gram-scale yields (>76%) [8].
Table 1: Key Pyrrolidine Ring-Formation Strategies
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Lactam Reduction | Methyl 2-arylacetate + Azido triflate → LiAlH₄ | 60-75% | Bromine elimination during reduction |
Metal-Free MCR | Acetic acid catalyst, r.t. | 70-85% | Requires chiral auxiliaries |
Electrochemical Synthesis | RVC anode, Pt cathode, 7.5 mA | 78% | Scalability challenges |
Incorporating the 3-bromophenyl moiety necessitates precise C–C bond formation, with two dominant strategies:
Electrophilic Aromatic Substitution (EAS)Direct bromination of pre-formed phenylpyrrolidine using Br₂/FeBr₃ is complicated by regioselectivity issues. The electron-rich pyrrolidine nitrogen directs ortho/para bromination, yielding mixtures of 2-, 3-, and 4-bromophenyl isomers. This necessitates tedious chromatographic separation, reducing overall efficiency [2].
Transition Metal-Catalyzed CouplingSuzuki-Miyaura cross-coupling between 3-bromophenylboronic acid and pyrrolidine triflates offers superior regiocontrol. Pd/BINAP catalysts achieve ~78% yield by enabling C–C bond formation at the C2 position of pyrrolidine. Alternatively, nucleophilic aromatic substitution of 1-bromo-3-iodobenzene with pyrrolidin-3-one derivatives occurs under mild conditions (K₂CO₃, DMF, 80°C). Metal-catalyzed methods are preferred for synthesizing enantiopure targets, as they preserve stereochemical integrity [2] [3].
The C3 hydroxyl group introduces two stereocenters, generating four possible isomers. Achieving enantiopurity requires precise stereocontrol:
Reductive Amination/Ketone Reduction(2R,3R)-selectivity is attainable via NaBH₄ reduction of 2-(3-bromophenyl)pyrrolidin-3-one. Chiral catalysts (e.g., cinchonidine-derived squaramides) control diastereoselectivity (dr >20:1, ee >93%). Alternatively, Grignard addition to (R)-proline-derived ketones installs the aryl group, followed by stereoselective reduction [3] [5] [8].
Asymmetric DihydroxylationSharpless dihydroxylation of 3-(3-bromophenyl)-Δ¹-pyrroline with OsO₄/(DHQD)₂PHAL affords cis-diols, but over-oxidation risks pyrrolidine ring cleavage. This method is less efficient than reductive approaches for C3-hydroxylated targets [8].
Table 2: Stereoselective Hydroxylation Methods
Strategy | Conditions | Stereoselectivity | Yield |
---|---|---|---|
Chiral Ketone Reduction | NaBH₄, (S)-proline-derived catalyst | >93% ee | 70-85% |
Organocatalyzed Reduction | Cinchona squaramide, CH₂Cl₂, r.t. | dr >20:1 | 65-78% |
Asymmetric Dihydroxylation | OsO₄/(DHQD)₂PHAL, t-BuOH/H₂O | Low regiocontrol | 40-55% |
Cyclization efficiency hinges on solvent polarity and catalyst selection:
Solvent Effects
Catalyst Design
Orthogonal protection is essential for selective functionalization:
Hydroxyl Protection
Amine Protection
Table 3: Protecting Group Performance Comparison
Group | Installation | Deprotection | Compatibility Issues |
---|---|---|---|
TBDMS | TBDMS-Cl, imidazole | TBAF, pH <3 | Acid-sensitive substrates |
Bn | BnBr, K₂CO₃ | H₂/Pd-C | Hydrogenation-sensitive groups |
Boc | Boc₂O, Et₃N | TFA/DCM | Strong acid instability |
Cbz | Cbz-Cl, pyridine | H₂/Pd-C | Alkyne/alkene competition |
Optimal strategies employ TBDMS for hydroxyls and Boc for amines, enabling orthogonal deprotection (acid for Boc, fluoride for TBDMS) [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7